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Introduction

Icaridin, also known as Picaridin, is a widely used insect repellent active ingredient belonging

to the piperidine chemical family.[1] Its broad-spectrum efficacy against various arthropods,

coupled with a favorable safety profile, has led to its global adoption in topical repellent

formulations.[1][2] This technical guide provides an in-depth overview of the toxicological profile

of Icaridin, designed for researchers, scientists, and drug development professionals. The

information presented herein is a synthesis of data from regulatory assessments, peer-

reviewed literature, and public health evaluations.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
The systemic exposure to Icaridin following dermal application is low. Toxicokinetic studies in

rats have demonstrated that dermal absorption is rapid, with maximum plasma concentrations

reached within 6 to 8 hours of application.[3] The absorbed Icaridin is extensively metabolized

and rapidly excreted, primarily in the urine.[4][5] There is no evidence of bioaccumulation in

tissues.[5]

A human study involving dermal application of both neat and 15% Icaridin in ethanol showed

that the absorbed amount is low.[3] The primary metabolic pathways for Icaridin in rats involve

oxidative demethylation and cleavage of the carbon-nitrogen bond between the thiazolylmethyl
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and nitroguanidine moieties.[5] The parent compound and its metabolites are then efficiently

eliminated from the body.[4]

Acute Toxicity
Icaridin exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in

laboratory animals.[3]

Table 1: Acute Toxicity of Technical Grade Icaridin

Route of
Exposure

Species Endpoint Value
Classificati
on

Reference

Oral Rat LD50

4743 mg/kg

bw

(approximate)

Low Toxicity [6]

Dermal Rat LD50
> 5000 mg/kg

bw
Low Toxicity [3]

Inhalation Rat LC50 > 5.2 mg/L Low Toxicity [3]

Irritation and Sensitization
Icaridin is considered to be minimally irritating to the skin and moderately irritating to the eyes.

[3] It is not a skin sensitizer.[3]

Table 2: Dermal and Ocular Irritation of Icaridin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/14611173/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11955798/
https://www.benchchem.com/product/b1674257?utm_src=pdf-body
https://s3-us-west-2.amazonaws.com/drugbank/cite_this/attachments/files/000/001/692/original/H113-9-2011-10-eng.pdf?1538088454
https://www.benchchem.com/product/b1674257?utm_src=pdf-body
https://extranet.who.int/prequal/sites/default/files/vcp-documents/WHOVC-SP_Icaridin_2004.pdf
https://s3-us-west-2.amazonaws.com/drugbank/cite_this/attachments/files/000/001/692/original/H113-9-2011-10-eng.pdf?1538088454
https://s3-us-west-2.amazonaws.com/drugbank/cite_this/attachments/files/000/001/692/original/H113-9-2011-10-eng.pdf?1538088454
https://www.benchchem.com/product/b1674257?utm_src=pdf-body
https://s3-us-west-2.amazonaws.com/drugbank/cite_this/attachments/files/000/001/692/original/H113-9-2011-10-eng.pdf?1538088454
https://s3-us-west-2.amazonaws.com/drugbank/cite_this/attachments/files/000/001/692/original/H113-9-2011-10-eng.pdf?1538088454
https://www.benchchem.com/product/b1674257?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Type Species Observation Classification Reference

Dermal Irritation Rabbit

Minimally

irritating to non-

irritating

Non-irritant [3]

Eye Irritation Rabbit
Moderately

irritating
Irritant [3]

Dermal

Sensitization
Guinea Pig Not a sensitizer Non-sensitizer [3]

Sub-chronic and Chronic Toxicity
Repeated dose studies in animals have primarily identified the liver and kidneys as target

organs for Icaridin toxicity, though these effects were observed at doses significantly higher

than those expected from normal human use.[3]

In a sub-chronic dermal exposure study in rats, effects such as slight increases in liver size,

chronic kidney inflammation, and hyalinosis in the kidneys were observed at a dose of 500

mg/kg/day for 90 days. The No-Observed-Adverse-Effect-Level (NOAEL) for systemic sub-

chronic dermal effects was established at 200 mg/kg/day.[7] A chronic dermal toxicity study in

beagle dogs for one year showed no adverse effects at any dose tested, with a NOEL of 200

mg/kg/day.[7]

A two-year dermal carcinogenicity study in rats found no evidence of compound-induced

neoplasia.[8] Non-neoplastic effects were limited to acanthosis and/or hyperkeratosis at the

application site and cystic degeneration of the liver in males at the highest dose (200 mg/kg

bw/day).[8]

Table 3: Sub-chronic and Chronic Toxicity Endpoints for Icaridin
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Study
Type

Species Route
Duratio
n

NOAEL/
NOEL

LOAEL
Key
Finding
s

Referen
ce

Sub-

chronic

Oral

Rat Oral 90 days
80 mg/kg

bw/d
-

Not

specified
[6]

Sub-

chronic

Dermal

Rat Dermal 90 days

200

mg/kg/da

y

500

mg/kg/da

y

Increase

d liver

size,

chronic

kidney

inflamma

tion,

hyalinosi

s

[7]

Chronic

Dermal

Beagle

Dog
Dermal 1 year

200

mg/kg/da

y

-

No

adverse

effects

[7]

Chronic/

Carcinog

enicity

Rat Dermal 2 years

100

mg/kg

bw/day

200

mg/kg

bw/day

Cystic

degenera

tion of

the liver

(males)

[4][8]

Genotoxicity and Mutagenicity
Icaridin has been evaluated in a battery of genotoxicity assays and has not been found to

damage genetic material.[1][3]

While specific details of all conducted studies are not publicly available in a consolidated

manner, the general conclusion from regulatory agencies is that Icaridin is not genotoxic.[3] In

vitro experiments have reportedly shown that Icaridin administration did not lead to an

increased incidence of cells exhibiting chromatid or chromosomal aberrations.[4]
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Experimental Protocols: A General Overview of Genotoxicity Assays

Standard genotoxicity testing batteries typically include the following assays to assess different

endpoints:

Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses several strains of

Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations and

frameshift mutations). The test substance is incubated with the bacterial strains, with and

without metabolic activation (S9 mix), and the number of revertant colonies is counted.[9]

In Vitro Mammalian Chromosomal Aberration Test: This assay evaluates the potential of a

substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g.,

Chinese hamster ovary (CHO) cells, human lymphocytes). Cells are exposed to the test

substance, and metaphase cells are examined for chromosomal damage.[10]

In Vivo Mammalian Erythrocyte Micronucleus Test: This in vivo assay assesses

chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.

Animals are treated with the test substance, and immature erythrocytes are analyzed for the

presence of micronuclei, which are small nuclei that form from chromosome fragments or

whole chromosomes that are not incorporated into the main nucleus during cell division.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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